

Application of 2-Quinoxalinecarboxylic Acid in Agrochemical Formulations

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Compound of Interest

Compound Name: 2-Quinoxalinecarboxylic acid

Cat. No.: B048679

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Introduction

2-Quinoxalinecarboxylic acid and its derivatives have emerged as a significant scaffold in the development of novel agrochemicals. The inherent biological activity of the quinoxaline ring system has been leveraged to design compounds with potent herbicidal, fungicidal, and insecticidal properties. This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of **2-quinoxalinecarboxylic acid** in agrochemical formulations. While much of the specific efficacy data pertains to its derivatives, the foundational structure of **2-quinoxalinecarboxylic acid** serves as a critical starting point for synthesis and further development.

Application Notes

2-Quinoxalinecarboxylic acid is a key intermediate in the synthesis of a variety of bioactive molecules for the agricultural sector.^[1] Its derivatives have demonstrated efficacy across multiple domains of crop protection.

Herbicidal Applications

Quinoxaline derivatives have shown promise as herbicides, with some compounds acting as protoporphyrinogen oxidase (PPO) inhibitors.^{[2][3]} PPO inhibition disrupts the chlorophyll and heme biosynthesis pathways in plants, leading to the accumulation of protoporphyrinogen IX,

which in the presence of light, causes rapid cell membrane disruption through the generation of reactive oxygen species.

One notable derivative, 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile, has been identified as a potent PPO-inhibiting herbicide.^{[2][3]} This mode of action is a well-established target for commercial herbicides.

Fungicidal Applications

Derivatives of **2-quinoxalinecarboxylic acid** have exhibited broad-spectrum fungicidal activity against various plant pathogens.^{[2][3]} The mechanism of action can vary depending on the specific derivative, but they have been shown to be effective against challenging fungal species. For instance, certain quinoxaline derivatives have demonstrated significant inhibitory activity against *Colletotrichum* species, which cause anthracnose diseases in a wide range of crops.^{[2][3]}

Insecticidal Applications

The versatility of the quinoxaline scaffold extends to insecticidal activity.^{[2][3]} While the mode of action is still under investigation for many derivatives, they represent a promising area for the discovery of new insecticides with potentially novel target sites, which is crucial for managing insecticide resistance.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of various **2-quinoxalinecarboxylic acid** derivatives. It is important to note that these are derivatives and not the parent compound itself.

Table 1: Fungicidal Activity of Quinoxaline Derivatives (EC50 in µg/mL)

Compound/Derivative	Gibberella zeae	Colletotrichum orbiculare	Alternaria alternata	Rhizoctonia solani	Botrytis cinerea	Phytophthora infestans	Reference
Derivative 1	<2.00	1.01	1.54	0.20	3.31	-	[4]
Derivative 2	<2.00	1.32	>50	<0.16	>50	-	[4]
Derivative 15	0.87	1.01	>50	<0.16	>50	-	[4]
Azoxystrobin (Control)	-	-	-	26.17	-	-	[5]
Carbendazim (Control)	2.20	2.32	2.07	-	3.39	-	[4]

Table 2: Antibacterial Activity of a Quinoxaline Derivative (EC50 in µg/mL)

Compound/Derivative	Acidovorax citrulli	Xanthomonas oryzae pv. oryzae
Derivative 5k	35.18	-
Thiodiazole Copper (TC) (Control)	198.51	182.85
Bismethiazol (BT) (Control)	295.15	230.23

Note: The specific structures of the numbered derivatives can be found in the cited literature.

Experimental Protocols

The following are generalized protocols that can be adapted for testing the agrochemical activity of **2-quinoxalinecarboxylic acid** and its derivatives.

Protocol 1: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

Objective: To determine the in vitro efficacy of a test compound against various plant pathogenic fungi.

Materials:

- Test compound (**2-quinoxalinecarboxylic acid** derivative)
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Potato Dextrose Agar (PDA) medium
- Sterile Petri dishes (90 mm)
- Cultures of test fungi (e.g., *Fusarium graminearum*, *Rhizoctonia solani*)
- Sterile cork borer (5 mm)
- Incubator

Procedure:

- Stock Solution Preparation: Dissolve the test compound in DMSO to prepare a stock solution of 10 mg/mL.
- Poisoned Media Preparation: Autoclave the PDA medium and cool it to 50-60°C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should be prepared by adding the same volume of DMSO without the test compound. Pour the amended PDA into sterile Petri dishes.
- Inoculation: Once the PDA has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.
- Incubation: Seal the Petri dishes with parafilm and incubate them at $25 \pm 2^{\circ}\text{C}$ in the dark.

- **Data Collection:** Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.
- **Data Analysis:** Calculate the percentage of mycelial growth inhibition using the following formula: $\text{Inhibition (\%)} = [(DC - DT) / DC] * 100$ Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.
- Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by performing a probit analysis of the inhibition data.^{[6][7]}

Protocol 2: Post-Emergence Herbicidal Activity Assay

Objective: To evaluate the post-emergence herbicidal activity of a test compound on target weed species.

Materials:

- Test compound
- Acetone and Tween-20 (or other suitable surfactant) for formulation
- Weed seeds (e.g., *Amaranthus retroflexus*, *Echinochloa crus-galli*)
- Pots and sterile potting mix
- Greenhouse with controlled temperature and light conditions
- Calibrated laboratory sprayer

Procedure:

- **Plant Cultivation:** Sow weed seeds in pots containing potting mix and grow them in a greenhouse ($25 \pm 5^\circ\text{C}$, 14-hour photoperiod) until they reach the 2-3 leaf stage.
- **Test Solution Preparation:** Dissolve the test compound in a minimal amount of acetone and then dilute with water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired

application rates (e.g., 10, 50, 100, 200 g active ingredient per hectare). A control solution should be prepared with acetone and surfactant in water.

- **Herbicide Application:** Uniformly spray the test solutions onto the foliage of the weed seedlings using a calibrated laboratory sprayer.
- **Incubation and Observation:** Return the treated plants to the greenhouse. Observe and record the herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) at 3, 7, 14, and 21 days after treatment.
- **Data Analysis:** Visually assess the percentage of injury or growth inhibition compared to the control plants. Data can be analyzed using a rating scale or by measuring plant biomass (fresh or dry weight) at the end of the experiment.

Protocol 3: Insecticidal Activity Assay (Topical Application)

Objective: To determine the contact toxicity of a test compound to a target insect species.

Materials:

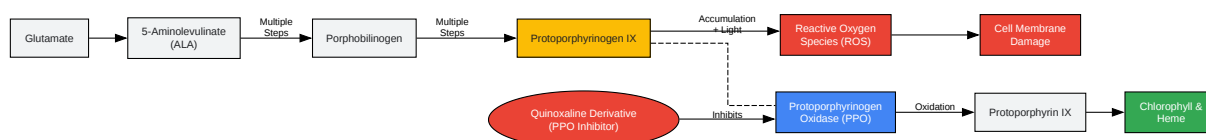
- Test compound
- Acetone for dilution
- Microsyringe or micro-applicator
- Target insects (e.g., third-instar larvae of *Spodoptera litura*)
- Petri dishes or ventilated containers
- Artificial diet or host plant leaves

Procedure:

- **Test Solution Preparation:** Prepare a series of dilutions of the test compound in acetone.

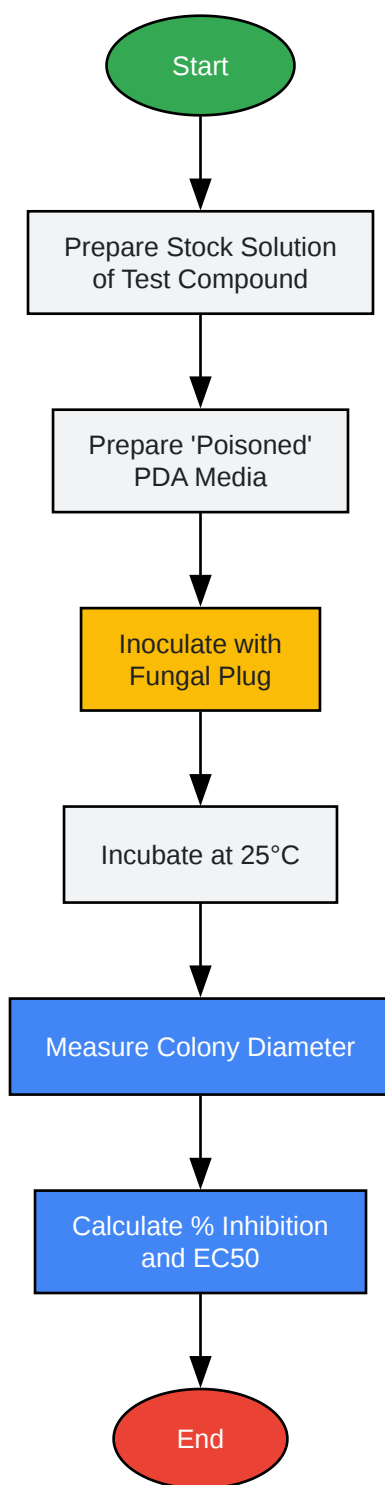
- **Topical Application:** Using a micro-applicator, apply a small, precise volume (e.g., 1 μ L) of the test solution to the dorsal thorax of each insect larva. Control insects should be treated with acetone only.
- **Incubation:** Place the treated insects individually in Petri dishes containing a piece of artificial diet or a fresh host plant leaf. Maintain the insects at an appropriate temperature and humidity (e.g., $25 \pm 2^\circ\text{C}$, 60-70% RH).
- **Mortality Assessment:** Record the number of dead larvae at 24, 48, and 72 hours after treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.
- **Data Analysis:** Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LD50 value (the dose that is lethal to 50% of the test population) using probit analysis.

Visualizations



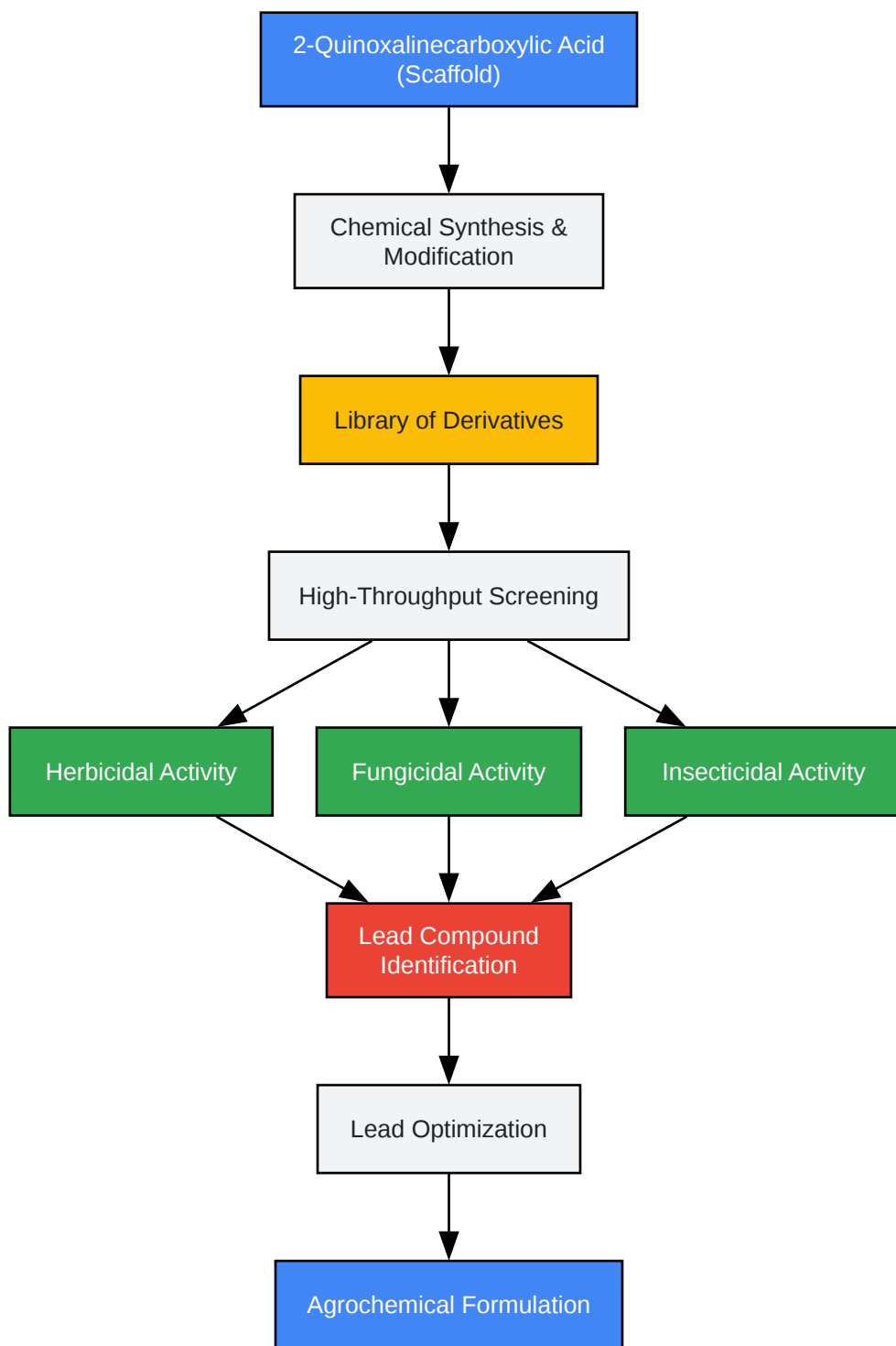
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Caption: PPO-inhibiting herbicide mode of action.



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Caption: In vitro antifungal assay workflow.



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